An In-Depth Technical Guide to the Chemical Properties and Applications of Diisopropyl Trisulfide
An In-Depth Technical Guide to the Chemical Properties and Applications of Diisopropyl Trisulfide
Abstract
This technical guide provides a comprehensive overview of diisopropyl trisulfide (DIPTS), a significant organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, spectroscopic profile, synthesis, and analytical characterization. Drawing parallels with analogous, well-studied organosulfur compounds, this guide explores the potential biological activities and applications of DIPTS, particularly in anticancer and antimicrobial research. All methodologies are presented with an emphasis on reproducibility and causal logic, ensuring a self-validating framework for laboratory application.
Introduction: The Significance of the Trisulfide Linkage
Diisopropyl trisulfide, with the chemical formula C₆H₁₄S₃, is a member of the organic polysulfide family.[1] These compounds are characterized by a chain of three sulfur atoms (S-S-S) flanked by organic substituents—in this case, isopropyl groups. While less common than their disulfide counterparts, trisulfides are found in nature, notably as volatile flavor and aroma components in plants of the Allium genus, such as garlic and onions. The biological activity of these natural organosulfur compounds is a subject of intense research.
For drug development professionals and medicinal chemists, the trisulfide moiety is of particular interest. Its unique chemical reactivity and the biological effects of its metabolites make it a compelling functional group for designing novel therapeutic agents. This guide serves as a foundational resource for understanding and utilizing diisopropyl trisulfide in a research context.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the cornerstone of its application in research.
Physicochemical Properties
Diisopropyl trisulfide is a colorless to pale yellow liquid characterized by a strong, sulfurous odor reminiscent of garlic or onion.[2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5943-34-0 | [3] |
| Molecular Formula | C₆H₁₄S₃ | [1] |
| Molecular Weight | 182.37 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Density | 1.134 - 1.140 g/cm³ @ 25°C | [2] |
| Boiling Point | 107-108°C @ 10.00 mm Hg | --- |
| Flash Point | 95.56 °C (204.00 °F) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol | [2] |
| Refractive Index | 1.441 - 1.445 @ 20.00 °C | [2] |
Spectroscopic Characterization Workflow
The definitive identification of a synthesized or isolated compound relies on a suite of spectroscopic techniques. The logical workflow for confirming the structure of diisopropyl trisulfide is outlined below.
Caption: Logical workflow for the synthesis and spectroscopic verification of diisopropyl trisulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple and highly characteristic due to the molecule's symmetry.
-
Septet, ~δ 3.4-3.6 ppm (2H): This signal corresponds to the two methine protons (-CH -(CH₃)₂). The signal is split into a septet by the six adjacent, equivalent methyl protons (n+1 rule, 6+1=7). The chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom.
-
Doublet, ~δ 1.3-1.5 ppm (12H): This signal corresponds to the twelve equivalent protons of the four methyl groups (-(CH-(CH₃)₂ )). The signal is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is also expected to be simple, showing only two distinct signals.
-
δ ~45-50 ppm: Attributed to the two equivalent methine carbons (C H).
-
δ ~20-25 ppm: Attributed to the four equivalent methyl carbons (C H₃).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns.
Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) for C₆H₁₄S₃ is expected at m/z = 182. Key fragmentation pathways for alkyl polysulfides involve cleavage of C-S and S-S bonds.
-
Molecular Ion [M]⁺•: m/z 182
-
Loss of Isopropyl Radical [M - C₃H₇]⁺: m/z 139
-
Loss of Isopropylthiol Radical [M - C₃H₇S]⁺: m/z 107
-
Isopropyl Cation [C₃H₇]⁺: m/z 43 (Likely a prominent peak due to the stability of the secondary carbocation).
-
Cleavage of the central S-S bond can also lead to fragments corresponding to [C₃H₇S₂]⁺ at m/z 107.
For comparison, the NIST WebBook provides the experimental mass spectrum for the isomeric di-n-propyl trisulfide , which shows a molecular ion at m/z 182 and significant fragments at m/z 107, 75, and 43, corroborating these predicted pathways.[4]
Synthesis and Reactivity
General Synthesis of Symmetrical Trisulfides
A robust and common method for preparing symmetrical trisulfides involves the reaction of an alkyl halide with a polysulfide salt solution. This approach avoids the use of foul-smelling thiols. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous inorganic salt and the organic halide.
Caption: General reaction scheme for the synthesis of symmetrical trisulfides.
Experimental Protocol: Phase-Transfer Catalysis Method
This protocol is adapted from established methods for symmetrical disulfide and trisulfide synthesis.[3][5]
Materials:
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Elemental Sulfur (S)
-
2-bromopropane
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.0 eq) and elemental sulfur (2.0 eq) in deionized water to form the sodium polysulfide solution.
-
Add Catalyst and Organic Phase: To the stirring aqueous solution, add toluene, tetrabutylammonium bromide (0.1 eq), and 2-bromopropane (2.0 eq).
-
Reaction: Heat the biphasic mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure diisopropyl trisulfide.
Potential Biological Activity and Applications
While specific research on diisopropyl trisulfide is limited, extensive studies on its close analog, diallyl trisulfide (DATS) , provide powerful insights into its potential applications. DATS is one of the primary bioactive compounds derived from garlic.[6][7]
Anticancer and Chemopreventive Agent
Preclinical studies have overwhelmingly demonstrated that DATS regulates multiple hallmark pathways of cancer.[6][8]
-
Cell Cycle Arrest: DATS has been shown to arrest cancer cells in various phases of the cell cycle, most commonly the G2/M phase.[6]
-
Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.[8]
-
Inhibition of Metastasis: DATS can reduce the expression of matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and migration.[6]
-
Anti-Angiogenesis: The compound has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors.[6]
Given these properties, diisopropyl trisulfide is a compelling candidate for synthesis and screening in anticancer drug discovery programs.
Antimicrobial and Antifungal Activity
Organosulfur compounds from garlic are well-known for their antimicrobial properties. DATS has been identified as a potent antifungal agent, showing significant efficacy against wood-rotting fungi and Candida albicans.[7][9][10] The mechanism is believed to involve the disruption of cellular redox homeostasis and interaction with critical protein thiols in the microbes. This suggests that simple alkyl trisulfides like DIPTS could serve as scaffolds for the development of new antifungal or antibacterial agents.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the analysis of volatile organosulfur compounds. The following is a standard protocol for the analysis of alkyl trisulfides, adapted from validated methods for DATS.[4]
Instrumentation:
-
Gas Chromatograph: Shimadzu GC-17A or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: DB-5, HP-1, or similar non-polar capillary column (e.g., 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
Protocol:
-
Sample Preparation: Prepare a dilute solution of diisopropyl trisulfide (e.g., 10-100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1.0 µL of the sample into the GC inlet. A split injection (e.g., 20:1) is recommended.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Oven Program:
-
Initial Temperature: 140°C
-
Ramp: Increase at 1°C/min to 180°C
-
Hold: 1 minute
-
-
Carrier Gas Flow Rate: 0.8 mL/min
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-250
-
Expected Results: Under these conditions, diisopropyl trisulfide should be well-resolved and can be identified by its characteristic retention time and the mass spectrum described in Section 2.4.
Safety and Handling
Alkyl trisulfides should be handled with appropriate care in a laboratory setting.
-
General Hazards: Harmful if swallowed.[5] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
Conclusion
Diisopropyl trisulfide is an organosulfur compound with a well-defined set of chemical and physical properties. While direct biological data is sparse, compelling evidence from its analog, diallyl trisulfide, identifies it as a molecule of significant interest for researchers in oncology and microbiology. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling further investigation into its potential as a bioactive agent or a building block in drug discovery.
References
- Sonavane, S. U., et al. (2010). Rapid and efficient synthesis of symmetrical alkyl disulfides under phase transfer conditions. Green Chemistry Letters and Reviews.
- Fisher Scientific. (2025). Safety Data Sheet: Diisopropyl sulfide. Fisher Scientific.
- Herman-Antosiewicz, A., & Singh, S. V. (2017).
- Xie, C., et al. (2021).
- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Trisulfide, dipropyl. NIST Chemistry WebBook.
- Gao, C., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.
- TCI Chemicals. (2023). Safety Data Sheet: Dipropyl Trisulfide. TCI Chemicals.
- Li, Y., et al. (2024). The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers in Pharmacology.
- PubChem. (n.d.). Diisopropyl disulfide.
- Organic Chemistry Portal. (n.d.). Trisulfide synthesis by S-S coupling. organic-chemistry.org.
- Kertmen, A., et al. (2009). Novel and Efficient Methods for the Synthesis of Symmetrical Trisulfides. Synthesis.
- Baker, A., et al. (2013). Flow synthesis of symmetrical di- and trisulfides using phase-transfer catalysis. Beilstein Journal of Organic Chemistry.
- The Good Scents Company. (n.d.). diisopropyl trisulfide. thegoodscentscompany.com.
- Global Substance Registration System (GSRS). (n.d.). DIISOPROPYL TRISULFIDE. gsrs.
- ChemRxiv. (2023). A poly(trisulfide) prodrug with antimicrobial activity. ChemRxiv.
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